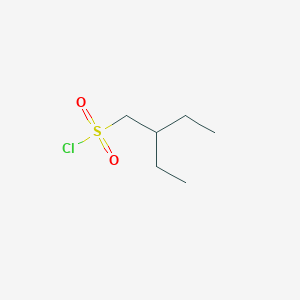

2-Ethylbutane-1-sulfonyl chloride

説明

2-Ethylbutane-1-sulfonyl chloride is an organosulfur compound characterized by a branched alkyl chain (2-ethylbutane) attached to a sulfonyl chloride functional group. Its molecular formula is C₆H₁₁ClO₂S, with a molecular weight of 214.67 g/mol . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives.

特性

IUPAC Name |

2-ethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECMZAFVLJVACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Ethylbutane-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 2-ethylbutane. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity.

化学反応の分析

Types of Reactions

2-Ethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the sulfonyl group can be further oxidized to sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent hydrolysis.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonylureas: Formed by the reaction with ureas.

Sulfonic Acids: Formed by the oxidation of the sulfonyl group.

科学的研究の応用

Organic Synthesis

2-Ethylbutane-1-sulfonyl chloride is widely used as an intermediate in the synthesis of various sulfonyl-containing compounds. This includes the preparation of sulfonamides and sulfonylureas, which are important in medicinal chemistry for their antibacterial and antifungal properties.

Pharmaceuticals

The compound plays a crucial role in the development of sulfonamide-based drugs. These drugs are known for their therapeutic effects against bacterial infections and are also used in treating certain types of diabetes due to their ability to stimulate insulin secretion.

Material Science

In material science, this compound is utilized for modifying polymers. The introduction of sulfonyl groups enhances the thermal stability and chemical resistance of materials, making them suitable for more demanding applications.

Biological Studies

This compound is also employed in biological research for synthesizing bioactive molecules. It aids in studying enzyme inhibition and protein interactions, contributing to advancements in biochemistry and molecular biology.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for producing sulfonamides and other compounds | Essential for drug development |

| Pharmaceuticals | Used in synthesizing antibacterial and antifungal agents | Treats infections; regulates blood sugar levels |

| Material Science | Modifies polymers to enhance properties | Improves durability and performance |

| Biological Studies | Facilitates synthesis of bioactive molecules | Aids in understanding biological processes |

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the successful synthesis of various sulfonamides using this compound as a key intermediate. The reaction conditions were optimized to maximize yield, showcasing the compound's efficacy in pharmaceutical applications.

Case Study 2: Polymer Modification

Research highlighted how incorporating this compound into polymer matrices improved thermal stability. The modified polymers exhibited enhanced resistance to chemical degradation, making them suitable for industrial applications.

Case Study 3: Enzyme Inhibition Studies

In biological research, this compound was utilized to synthesize inhibitors for specific enzymes. These inhibitors were then tested for their efficacy, providing insights into potential therapeutic pathways.

作用機序

The mechanism of action of 2-Ethylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key differences between 2-ethylbutane-1-sulfonyl chloride and structurally related compounds:

Reactivity and Stability

- Steric Effects : The branched ethylbutane chain in this compound introduces steric hindrance, slowing nucleophilic attacks compared to linear analogs like 1-butanesulfonyl chloride. This property is advantageous in selective sulfonylation reactions .

- Functional Group Influence : The azide group in 4-azidobutane-1-sulfonyl chloride enables unique reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition), but its instability requires careful handling . In contrast, the ether-substituted derivative (CymitQuimica compound) exhibits poor commercial availability, likely due to synthetic complexity and low demand .

- Hydrolytic Stability: Ethyl 2-sulfobutanoate, an ester derivative, resists hydrolysis better than this compound, making it suitable for applications requiring prolonged shelf life .

生物活性

Overview

2-Ethylbutane-1-sulfonyl chloride (CAS No. 854463-29-9) is an organosulfur compound characterized by its sulfonyl chloride functional group, which imparts significant reactivity towards nucleophiles. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and material science.

| Property | Value |

|---|---|

| Molecular Formula | C6H13ClO2S |

| Molecular Weight | 182.69 g/mol |

| IUPAC Name | This compound |

| Appearance | Colorless liquid |

| Density | 1.06 g/cm³ |

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to react with various nucleophiles, including amines and alcohols. This reactivity enables the formation of sulfonamides, which are known for their antibacterial properties. The mechanism involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of covalent bonds with target biomolecules.

Biological Applications

- Antibacterial Activity : Sulfonamides derived from this compound have been extensively studied for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria.

- Enzyme Inhibition : Research indicates that sulfonamides can act as inhibitors of various enzymes, including carbonic anhydrases and proteases, which are crucial in several biological processes and disease pathways. For instance, studies have shown that certain sulfonamide derivatives exhibit selective inhibition against Trypanosoma cruzi proteases, potentially offering new avenues for treating Chagas disease .

- Pharmaceutical Synthesis : The compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its ability to introduce sulfonamide groups into drug candidates enhances their pharmacological profiles, making them more effective against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonamide derivatives synthesized from this compound against various strains of bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Enzyme Inhibition in Parasitology

Research focused on the inhibition of carbonic anhydrase by sulfonamide derivatives showed promising results in reducing parasite viability in vitro. The study highlighted the potential for developing new treatments for malaria by targeting enzyme pathways critical for parasite survival .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| Methanesulfonyl Chloride | Simple sulfonyl chloride | General organic synthesis |

| Benzenesulfonyl Chloride | Aromatic sulfonyl chloride | Pharmaceutical intermediates |

| Tosyl Chloride | Aromatic sulfonyl chloride | Organic synthesis and modification |

This compound's branched alkyl structure offers unique steric effects compared to simpler or aromatic sulfonyl chlorides, influencing its reactivity and selectivity in synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。